molecular formula C8H13ClN2 B6160887 2,3,5-trimethylpyridin-4-amine hydrochloride CAS No. 2703778-98-5

2,3,5-trimethylpyridin-4-amine hydrochloride

Cat. No.: B6160887
CAS No.: 2703778-98-5
M. Wt: 172.7
InChI Key:
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Description

2,3,5-trimethylpyridin-4-amine hydrochloride is an organic chemical compound with the molecular formula C8H13ClN2 and a molecular weight of 172.7 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-trimethylpyridin-4-amine hydrochloride typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2,3,5-trimethylpyridine with ammonia or an amine under controlled conditions to form the amine derivative. This is followed by the addition of hydrochloric acid to produce the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2,3,5-trimethylpyridin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,3,5-trimethylpyridin-4-amine hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5-trimethylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-trimethylpyridine: A precursor in the synthesis of 2,3,5-trimethylpyridin-4-amine hydrochloride.

    4-aminopyridine: Another pyridine derivative with similar structural features but different functional groups.

    2,6-dimethylpyridine: A related compound with methyl groups at different positions on the pyridine ring.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

CAS No.

2703778-98-5

Molecular Formula

C8H13ClN2

Molecular Weight

172.7

Purity

95

Origin of Product

United States

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